molecular formula C12H9NO3 B14301962 2-[(But-2-yn-1-yl)oxy]-1H-isoindole-1,3(2H)-dione CAS No. 113211-26-0

2-[(But-2-yn-1-yl)oxy]-1H-isoindole-1,3(2H)-dione

Cat. No.: B14301962
CAS No.: 113211-26-0
M. Wt: 215.20 g/mol
InChI Key: NBMZEQNEQURGME-UHFFFAOYSA-N
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Description

2-[(But-2-yn-1-yl)oxy]-1H-isoindole-1,3(2H)-dione is a compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound’s unique structure, featuring an isoindole core with a but-2-yn-1-yloxy substituent, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(But-2-yn-1-yl)oxy]-1H-isoindole-1,3(2H)-dione typically involves the reaction of phthalic anhydride with but-2-yn-1-ol in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired isoindole derivative. Common bases used in this reaction include potassium carbonate and sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts such as rhodium or palladium can improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(But-2-yn-1-yl)oxy]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoindole derivatives .

Scientific Research Applications

2-[(But-2-yn-1-yl)oxy]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(But-2-yn-1-yl)oxy]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(But-3-yn-1-yl)oxy]-1H-isoindole-1,3(2H)-dione
  • 2-[(Prop-2-yn-1-yl)oxy]-1H-isoindole-1,3(2H)-dione
  • 2-[(But-2-yn-1-yl)oxy]tetrahydro-2H-pyran

Uniqueness

2-[(But-2-yn-1-yl)oxy]-1H-isoindole-1,3(2H)-dione is unique due to its specific substituent, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

CAS No.

113211-26-0

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

2-but-2-ynoxyisoindole-1,3-dione

InChI

InChI=1S/C12H9NO3/c1-2-3-8-16-13-11(14)9-6-4-5-7-10(9)12(13)15/h4-7H,8H2,1H3

InChI Key

NBMZEQNEQURGME-UHFFFAOYSA-N

Canonical SMILES

CC#CCON1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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